molecular formula C16H16O3 B12086618 Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12086618
M. Wt: 256.30 g/mol
InChI Key: SOWBZZBLTGDKLI-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate is a biphenyl-based aromatic ester characterized by a hydroxyl group at position 5, methyl substituents at positions 2' and 4', and a methyl ester at position 3 of the biphenyl scaffold.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 3-(2,4-dimethylphenyl)-5-hydroxybenzoate

InChI

InChI=1S/C16H16O3/c1-10-4-5-15(11(2)6-10)12-7-13(16(18)19-3)9-14(17)8-12/h4-9,17H,1-3H3

InChI Key

SOWBZZBLTGDKLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Chlorine, bromine

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated biphenyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate with structurally related biphenyl esters, focusing on substituent effects, electronic properties, and biological relevance.

Table 1: Structural and Functional Comparison of Biphenyl Derivatives

Compound Name Substituents (Positions) Key Features Biological/Functional Relevance Evidence ID
This compound –OH (5), –CH₃ (2',4'), –COOCH₃ (3) Polar hydroxyl enhances hydrogen bonding; methyl groups increase lipophilicity. Potential ligand or inhibitor (hypothetical).
Methyl 4′-methyl-5-(7-nitrobenzooxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate –NO₂ (benzooxadiazolyl), –CH₃ (4') Strong electron-withdrawing nitro group enhances electrophilicity. c-Myc inhibitor (IC₅₀ = 1.2 µM) .
Methyl 4,6-dimethoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate –OCH₃ (4,6), –CH₃ (4'), –COOCH₃ (3) Methoxy groups improve solubility and electron density. Model compound for C–H activation studies .
Octyl 5-chloro-2-hydroxy-[1,1'-biphenyl]-3-carboxylate –Cl (5), –OH (2), –COOCH₂(CH₂)₆CH₃ (3) Chlorine increases stability; long alkyl chain enhances lipophilicity. Undocumented biological activity .
Ethyl 2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate –CH₃ (2',4'), –COOCH₂CH₃ (3) Ethyl ester prolongs metabolic stability compared to methyl esters. Commercial availability for synthesis .
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate –NO₂ (4'), –COOCH₃ (3) Nitro group reduces electron density, favoring electrophilic reactions. Intermediate in nitroarene chemistry .

Key Observations

Substituent Effects on Electronic Properties Hydroxyl (–OH): The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity, contrasting with methyl (–CH₃) or methoxy (–OCH₃) substituents in analogs like 3na . This makes the target compound more hydrophilic than its methoxy-substituted counterparts. Nitro (–NO₂): Compounds such as the c-Myc inhibitor and the nitro-substituted derivative exhibit enhanced electrophilicity, which is absent in the target compound. This difference may limit the target’s utility in redox-driven biological interactions.

Ester Chain Modifications

  • Methyl esters (e.g., target compound) offer shorter metabolic half-lives compared to ethyl or octyl esters (e.g., octyl 5-chloro-2-hydroxy ), which are more lipophilic and membrane-permeable.

Biological Implications The c-Myc inhibitor demonstrates how electron-withdrawing groups (e.g., nitrobenzooxadiazolyl) enhance target binding, a feature absent in the hydroxyl/methyl-substituted target compound.

Synthetic Utility

  • Derivatives such as methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate serve as intermediates for further functionalization (e.g., reduction to amines), whereas the target compound’s hydroxyl group may require protection during synthesis.

Biological Activity

Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H18O3
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 67418555

The compound features a biphenyl structure with hydroxyl and carboxyl functional groups that are likely responsible for its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in cancer research. Below are summarized findings from recent studies:

Cytotoxicity

  • Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and others.
  • IC50 Values :
    • MCF-7: 11.8 µM
    • HCT116: Significant decrease in cell viability observed, although exact IC50 values were not specified .

The cytotoxic effects of this compound appear to involve:

  • Induction of apoptosis through activation of caspases.
  • Cell cycle arrest in the G2 phase, leading to reduced proliferation in sensitive cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. Key observations include:

  • Substituents on the biphenyl ring significantly affect the compound's potency.
  • Hydroxyl and carboxylic acid groups enhance solubility and bioavailability, contributing to increased cytotoxicity .

Data Summary Table

Parameter Value/Observation
Chemical Formula C17H18O3
Molecular Weight 270.33 g/mol
Cytotoxicity (MCF-7) IC50 = 11.8 µM
Cytotoxicity (HCT116) Significant decrease in viability
Mechanism of Action Apoptosis induction, G2 phase arrest

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment .
  • In Vivo Studies : Preliminary in vivo studies showed potential for this compound to inhibit tumor growth in xenograft models, suggesting that further development could lead to new therapeutic options for breast and colon cancer .

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